![molecular formula C23H18ClNO3S B2608506 [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-93-0](/img/structure/B2608506.png)
[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Description
[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO3S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of pyrazole-bearing compounds, including derivatives of our compound of interest . Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. The molecular docking study further supported its efficacy .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. Our compound showed promise in inhibiting Plasmodium berghei in vivo. Compound 15 exhibited the highest percent suppression (90.4%) among the tested derivatives .
Antiviral Potential
While not directly studied for antiviral activity, the structural features of this compound suggest potential antiviral effects. Researchers have synthesized related sulfonamide derivatives with antiviral properties . Further investigations could explore its efficacy against specific viruses.
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is an attractive target for cancer treatment. Some pyrazolo derivatives, similar to our compound, have been designed as potential CDK2 inhibitors . Investigating its CDK2 inhibitory effects could be valuable.
Antioxidant Effects
Certain benzothiazine derivatives exhibit antioxidant activity. Exploring whether our compound shares this property could be worthwhile.
properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNQTUCJUIBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone |
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